molecular formula C28H24N2O2 B11824660 4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 349545-75-1

4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine

Cat. No.: B11824660
CAS No.: 349545-75-1
M. Wt: 420.5 g/mol
InChI Key: SBWREZXAQSZOHI-UHFFFAOYSA-N
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Description

4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is a chemical compound known for its unique structural properties and applications It consists of two bipyridine units connected by a vinylene bridge, with methoxyphenyl groups attached to the vinylene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4,4’-dibromo-2,2’-bipyridine with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions. The bipyridine units can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique photophysical and electrochemical properties, making them useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its bipyridine core, which allows for strong coordination with metal ions, and its methoxyphenyl groups, which enhance its solubility and photophysical properties.

Properties

CAS No.

349545-75-1

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[2-(3-methoxyphenyl)ethenyl]-2-[4-[2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3

InChI Key

SBWREZXAQSZOHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC

Origin of Product

United States

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